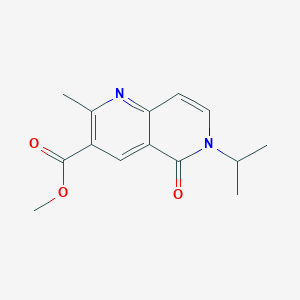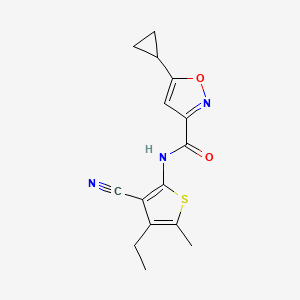
methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Descripción general
Descripción
Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with various substituents. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, but they often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents. Examples include:
- 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
- 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxamide
Uniqueness
Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substituents and the resulting chemical properties. These properties make it suitable for specific applications in scientific research and industry, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 2-methyl-5-oxo-6-propan-2-yl-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)16-6-5-12-11(13(16)17)7-10(9(3)15-12)14(18)19-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMVMUPMDADHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N'-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4457347.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4457348.png)

![3-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole](/img/structure/B4457356.png)
![6-(4-aminophenoxy)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4457362.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4457393.png)
![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4457402.png)
![Bis(2-hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B4457406.png)

![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B4457414.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4457428.png)
![2-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4457435.png)
